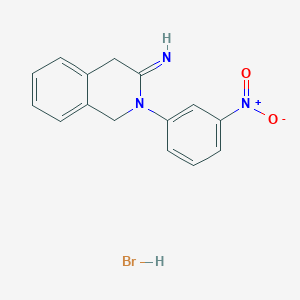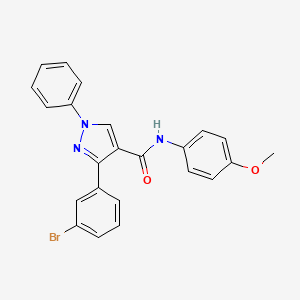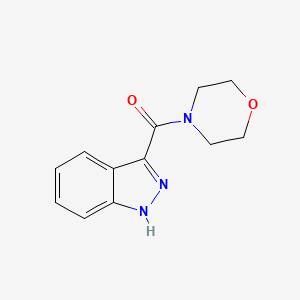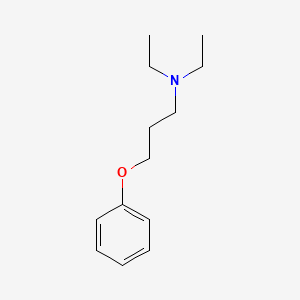
2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the isoquinoline family, which is known for its diverse pharmacological properties. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide are discussed in
Mécanisme D'action
The mechanism of action of 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide is not fully understood. However, studies have suggested that it exerts its pharmacological effects by modulating various signaling pathways and enzymes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been reported to inhibit the growth of various fungal and bacterial strains. Additionally, it has been shown to reduce oxidative stress and inflammation in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide in laboratory experiments is its simple synthesis method. Additionally, it exhibits various pharmacological properties, making it a versatile compound for studying different biological processes. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
The potential therapeutic applications of 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide have generated significant interest among researchers. Future studies could focus on investigating its mechanism of action in more detail, as well as its efficacy and safety in animal models. Additionally, the development of novel formulations that improve its solubility and bioavailability could enhance its therapeutic potential. Finally, further studies could explore its potential for use in combination therapies for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide involves the reaction of 3-nitrobenzaldehyde and cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction takes place through a one-pot three-component condensation reaction, resulting in the formation of the isoquinoline compound. This synthesis method is simple, efficient, and cost-effective, making it a popular choice for the preparation of 2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide in laboratories.
Applications De Recherche Scientifique
2-(3-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinimine hydrobromide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit various pharmacological activities, including antitumor, anti-inflammatory, antifungal, and antimicrobial properties. Additionally, it has been shown to possess antioxidant and neuroprotective effects. These properties make it a promising candidate for the development of novel drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
2-(3-nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2.BrH/c16-15-8-11-4-1-2-5-12(11)10-17(15)13-6-3-7-14(9-13)18(19)20;/h1-7,9,16H,8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICUSQQRQDEKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN(C1=N)C3=CC(=CC=C3)[N+](=O)[O-].Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitrophenyl)-1,4-dihydroisoquinolin-3-imine;hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-1-(3-cyclohexen-1-ylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6138789.png)
![methyl 1-[3-(3-{[(4-fluorobenzyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6138798.png)
![3-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6138803.png)

![2-chloro-N-(3-{[(4-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6138809.png)
![N-[2-fluoro-4-(trifluoromethyl)benzyl]-5-[(3-hydroxy-1-piperidinyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6138820.png)


![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-[2-(3-pyridinyloxy)ethyl]acetamide](/img/structure/B6138846.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6138847.png)
![N-[4-(butyrylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B6138854.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-methyl-3-piperidinecarboxamide](/img/structure/B6138856.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B6138870.png)
